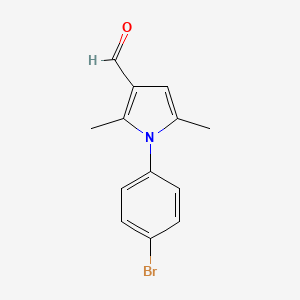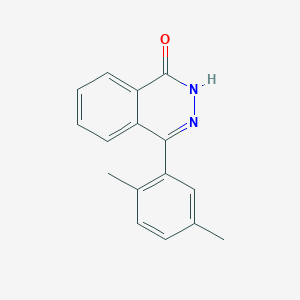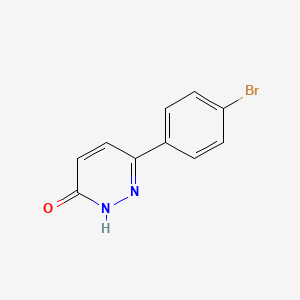
6-(4-溴苯基)吡啶并恶唑-3-醇
描述
6-(4-Bromophenyl)pyridazin-3-ol is a heterocyclic compound with the molecular formula C10H7BrN2O. It has a molecular weight of 251.08 g/mol .
Molecular Structure Analysis
The molecular structure of 6-(4-Bromophenyl)pyridazin-3-ol consists of a pyridazin-3-ol core with a bromophenyl group at the 6-position .Physical And Chemical Properties Analysis
6-(4-Bromophenyl)pyridazin-3-ol has a molecular weight of 251.08 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
Pharmacological Activities
Pyridazine and pyridazinone derivatives, such as “6-(4-Bromophenyl)pyridazin-3-ol”, have shown a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Antioxidants for Base Oil
These heterocyclic compounds are chemically stable and possess multi actions for base oil improvement . They have been tested as antioxidants for local base oil through the change in total acid number (TAN) and have shown good results .
Corrosion Inhibitors
The synthesized compounds have also been tested as corrosion inhibitors for carbon steel in an acid medium . The efficiency order for these tested compounds is ranked as follows: 4a > 4b > 4c .
Antiplatelet Activity
The highly efficient pharmacologically useful 4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones, the direct cyanide addition offers a pharmacologically useful 4,5-clifunctionalized 6-phenyl-3(2H)pyridazinones . The compounds were shown to have encouraging antiplatelet activity .
Commercial Drugs and Agrochemicals
Various pyridazinone derivatives are well known as agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Anticancer Properties
Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess anticancer properties .
作用机制
Target of Action
The primary target of 6-(4-Bromophenyl)pyridazin-3-ol is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and impairments in body movement .
Mode of Action
This inhibition could disrupt normal nerve impulse transmission, leading to various physiological and behavioral changes .
Biochemical Pathways
The biochemical pathways affected by 6-(4-Bromophenyl)pyridazin-3-ol are likely related to the cholinergic nervous system, given its interaction with AchE . Disruption of AchE activity can affect the breakdown of acetylcholine, a neurotransmitter essential for communication between nerve cells. This disruption can lead to an accumulation of acetylcholine, potentially causing overstimulation of the muscles and glands.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The inhibition of AchE by 6-(4-Bromophenyl)pyridazin-3-ol could lead to an increase in acetylcholine levels, potentially causing overstimulation of muscles and glands. This overstimulation could manifest as behavioral changes and impairments in body movement . Additionally, the compound might have an impact on oxidative stress, as indicated by a dose-dependent increase in malondialdehyde (MDA), a biomarker for oxidative injury .
属性
IUPAC Name |
3-(4-bromophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDHLGDAZQDUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351033 | |
| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)pyridazin-3-ol | |
CAS RN |
50636-57-2 | |
| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

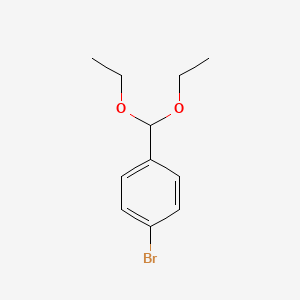

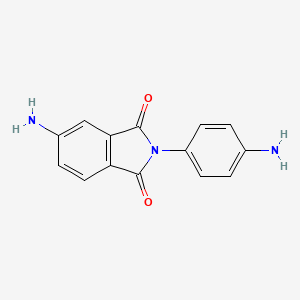

![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)

